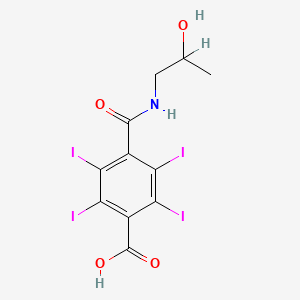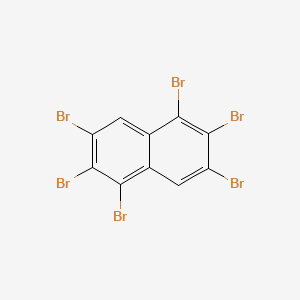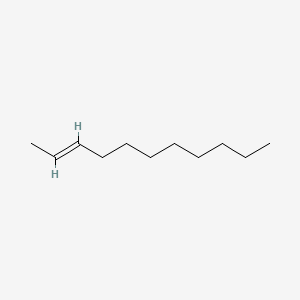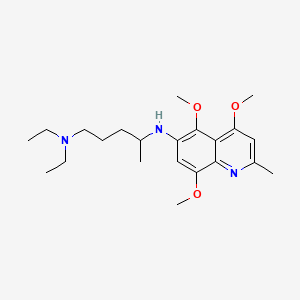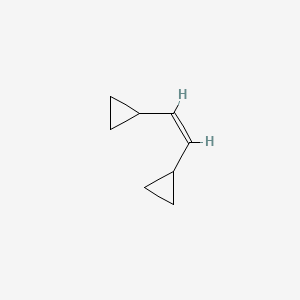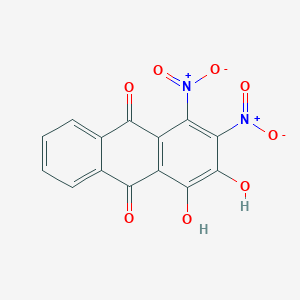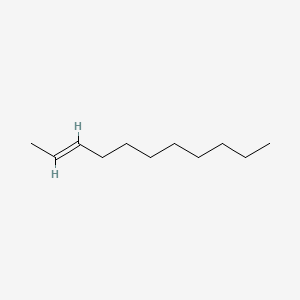![molecular formula C11H13ClO B14696072 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene CAS No. 29334-35-8](/img/structure/B14696072.png)
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an alkoxy group derived from pent-3-en-2-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene can be synthesized through the reaction of 1-chloro-2-hydroxybenzene with pent-3-en-2-ol in the presence of a suitable base, such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the alkoxy group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the pent-3-en-2-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Substitution: Formation of 1-amino-2-[(pent-3-en-2-yl)oxy]benzene or 1-thio-2-[(pent-3-en-2-yl)oxy]benzene.
Oxidation: Formation of 1-chloro-2-[(pent-3-en-2-one)oxy]benzene.
Reduction: Formation of 1-chloro-2-[(pentan-2-yl)oxy]benzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
- 1-Chloro-2-[(prop-1-en-2-yl)oxy]benzene
- 1-Chloro-2-[(2-chloro-2-methylpropyl)oxy]benzene
Comparison: 1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the double bond in the pent-3-en-2-yl group allows for additional reactivity, such as hydrogenation and oxidation, which may not be possible with similar compounds lacking this feature.
Propiedades
Número CAS |
29334-35-8 |
|---|---|
Fórmula molecular |
C11H13ClO |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-chloro-2-pent-3-en-2-yloxybenzene |
InChI |
InChI=1S/C11H13ClO/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h3-9H,1-2H3 |
Clave InChI |
IMMOWMJNRHFSJW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


